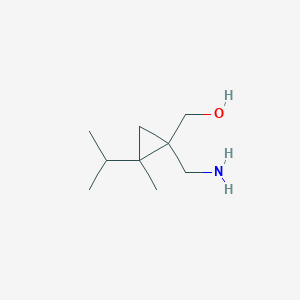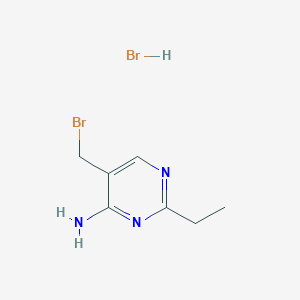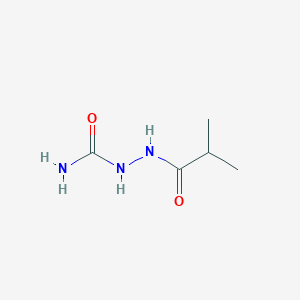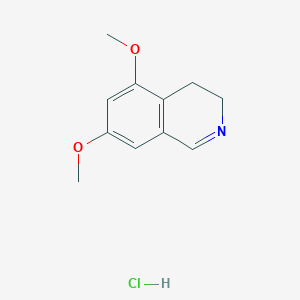
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a synthetic derivative of retinol, commonly known as Vitamin A. This compound is characterized by its unique structure, which includes a retinol backbone with a 15-hexadecanoate ester group. It has a molecular formula of C36H60O2 and a molecular weight of 524.86 g/mol
Vorbereitungsmethoden
The synthesis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate typically involves the esterification of 4,5-Didehydro-5,6-dihydro-retinol with hexadecanoic acid. The reaction is usually carried out under anhydrous conditions using a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Analyse Chemischer Reaktionen
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in retinoid signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology and ophthalmology, due to its structural similarity to retinoids.
Wirkmechanismus
The mechanism of action of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate involves its interaction with retinoid receptors in the body. Upon entering the cell, the compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of specific genes involved in cellular differentiation, proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate can be compared to other retinoid derivatives, such as:
Retinol: The parent compound, which is essential for vision and skin health.
Retinoic Acid: A metabolite of retinol that is used in the treatment of acne and other skin conditions.
Retinyl Palmitate: An ester of retinol and palmitic acid, commonly used in cosmetic formulations.
The uniqueness of this compound lies in its specific ester group, which may confer different biological activities and stability compared to other retinoids.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate involves the conversion of retinol to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Retinol", "Hexadecanoic acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Retinol is first reacted with hexadecanoic acid in the presence of sodium hydroxide to form retinyl hexadecanoate.", "Retinyl hexadecanoate is then reduced using sodium borohydride to form 4,5-Didehydroretinyl hexadecanoate.", "4,5-Didehydroretinyl hexadecanoate is then reacted with acetic anhydride and pyridine to form 4,5-Didehydroretinyl acetate.", "Finally, 4,5-Didehydroretinyl acetate is reduced using sodium borohydride in methanol and chloroform to form 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate." ] } | |
CAS-Nummer |
1976029-78-3 |
Molekularformel |
C₃₆H₆₀O₂ |
Molekulargewicht |
524.86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








